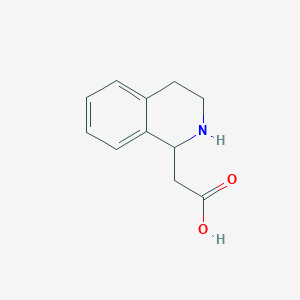

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAVPRGEIAVFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369973 | |

| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105400-81-5 | |

| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a key scaffold in medicinal chemistry. The document details the core synthetic strategies, presents quantitative data in structured tables, and includes detailed experimental protocols for the key reactions involved. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and logical workflows.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily relies on two classical and robust methodologies for the formation of the tetrahydroisoquinoline core: the Pictet-Spengler reaction and the Bischler-Napieralski reaction . Each of these routes offers distinct advantages and is suited for different starting materials and strategic approaches in a synthetic plan.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[1][2][3] For the synthesis of the target molecule, this pathway typically involves the reaction of a phenylethylamine with a glyoxylic acid derivative.

A common approach is a two-step sequence starting with the synthesis of the ethyl ester of the target acid, followed by hydrolysis.

Pathway 1: Pictet-Spengler Reaction

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline core. This method involves the cyclization of a β-arylethylamide using a dehydrating agent, which typically yields a 3,4-dihydroisoquinoline.[4][5][6] This intermediate must then be reduced to the corresponding tetrahydroisoquinoline. To introduce the acetic acid moiety at the 1-position, further synthetic modifications are necessary.

A plausible pathway involves the formation of a β-phenylethylamide of a malonic acid derivative, followed by cyclization, reduction, and subsequent decarboxylation.

Pathway 2: Bischler-Napieralski Reaction

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound and its ester precursor. Please note that yields and reaction conditions can vary based on the specific substrate and scale of the reaction.

Table 1: Pictet-Spengler Cyclization for Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate

| Parameter | Value | Reference |

| Starting Materials | Phenylethylamine, Ethyl Glyoxylate | General Procedure |

| Solvent | Toluene | General Procedure |

| Catalyst | Trifluoroacetic Acid (TFA) | General Procedure |

| Temperature | Reflux (approx. 110 °C) | General Procedure |

| Reaction Time | 4-8 hours | General Procedure |

| Typical Yield | 60-75% | General Procedure |

Table 2: Alkaline Hydrolysis of Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate

| Parameter | Value | Reference |

| Starting Material | Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate | General Procedure |

| Reagent | Sodium Hydroxide (aq. solution) | [7][8] |

| Solvent | Ethanol/Water mixture | [7][8] |

| Temperature | Reflux | [7][8] |

| Reaction Time | 2-4 hours | [7][8] |

| Typical Yield | >90% | [7][8] |

Detailed Experimental Protocols

Experimental Protocol 1: Synthesis of Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate via Pictet-Spengler Reaction

Workflow Diagram

Procedure:

-

To a solution of phenylethylamine (1.0 eq) in toluene, ethyl glyoxylate (1.1 eq, typically as a 50% solution in toluene) is added.

-

The mixture is cooled to 0 °C in an ice bath.

-

Trifluoroacetic acid (1.2 eq) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl (1,2,3,4-tetrahydroisoquinoline-1-yl)acetate.

Experimental Protocol 2: Synthesis of this compound via Alkaline Hydrolysis

Workflow Diagram

Procedure:

-

Ethyl (1,2,3,4-tetrahydroisoquinoline-1-yl)acetate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added to the solution.

-

The reaction mixture is heated to reflux for 2-4 hours, with the progress of the hydrolysis monitored by TLC.[7]

-

After the reaction is complete, the mixture is cooled to 0 °C in an ice bath.

-

The solution is then acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

The solid precipitate is collected by vacuum filtration.

-

The collected solid is washed with cold water and dried under vacuum to yield this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific substrate variations and further optimization of the reaction conditions.

References

- 1. scribd.com [scribd.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. mdpi.com [mdpi.com]

- 8. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a heterocyclic compound belonging to the tetrahydroisoquinoline class, a scaffold of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.

Chemical Properties

This compound, with the CAS number 105400-81-5, possesses a unique combination of a rigid tetrahydroisoquinoline core and a flexible acetic acid side chain. This structure imparts specific physicochemical characteristics that are crucial for its interaction with biological targets.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 105400-81-5 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Melting Point | 248.0 - 251.0 °C | [2] |

| Boiling Point | Predicted: ~387.9 °C at 760 mmHg | Prediction based on computational models |

| Solubility | Soluble in water and methanol | [3] |

| pKa | Predicted: ~4.5 (carboxylic acid), ~9.5 (amine) | Prediction based on computational models |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, as well as signals for the methylene and methine protons of the tetrahydroisoquinoline core and the acetic acid side chain.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the aromatic, aliphatic, and carboxylic acid carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the tetrahydroisoquinoline and acetic acid moieties.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretching of the secondary amine, and C-H stretches of the aromatic and aliphatic portions.

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes, with the Pictet-Spengler reaction being a prominent and efficient method.

Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic cyclization. For the synthesis of this compound, 2-phenylethylamine and glyoxylic acid are the key starting materials.

Reaction Scheme:

Figure 1: Pictet-Spengler synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) in a suitable solvent, such as a mixture of water and a co-solvent like ethanol or acetonitrile.

-

Addition of Reactant: To this solution, add glyoxylic acid (1.1 eq) portion-wise while stirring.

-

Acid Catalysis: Acidify the reaction mixture by adding a strong acid, such as hydrochloric acid or trifluoroacetic acid, to catalyze the formation of the iminium ion and subsequent cyclization.

-

Heating: Heat the reaction mixture to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of tetrahydroisoquinoline derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties. These compounds are known to interact with various biological targets and modulate key signaling pathways.

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally related compounds, this compound may exhibit activities related to:

-

Anticancer Activity: Tetrahydroisoquinoline derivatives have been reported as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting apoptosis in cancer cells. This suggests a potential role in modulating the intrinsic apoptosis pathway.

-

Metabolic Regulation: Some derivatives have been identified as dual agonists of peroxisome proliferator-activated receptors (PPARα/γ) and inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), indicating a potential role in the management of metabolic disorders like type 2 diabetes.

-

Neurological Effects: The tetrahydroisoquinoline scaffold is present in several neuroactive compounds. Some derivatives have been shown to modulate neurotransmitter systems and may have applications in neurological disorders.

-

MAPK Signaling: Certain tetrahydroisoquinoline-based compounds have been observed to stimulate the ERK1/2 and p38-MAPK signaling pathways, which are involved in a variety of cellular processes including proliferation, differentiation, and apoptosis.[4]

Figure 2: Potential signaling pathways modulated by tetrahydroisoquinoline derivatives.

Conclusion

This compound represents a molecule of interest for further investigation in the realms of medicinal chemistry and chemical biology. Its unique structural features and the known biological activities of the tetrahydroisoquinoline scaffold suggest a high potential for the discovery of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties and synthetic accessibility, paving the way for future research into its pharmacological profile and mechanism of action. Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by this compound, which could lead to the development of new drugs for a variety of diseases.

References

The Anticonvulsant Potential of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of compounds based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, with a particular focus on the anticonvulsant properties of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives. While direct research on this specific molecule is limited, a significant body of evidence highlights the potential of the broader class of 1-substituted THIQs as potent noncompetitive antagonists of the AMPA receptor, a key target in the development of novel anti-epileptic drugs.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities.[1][2] These activities include antitumor, antimicrobial, and neuroprotective effects.[3][4][5] A significant area of investigation has been the development of THIQ derivatives as modulators of central nervous system targets, leading to the discovery of potent anticonvulsant agents.[6][7]

Anticonvulsant Activity of 1-Substituted THIQ Derivatives

Research has demonstrated that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline possess significant anticonvulsant properties.[8][9] These compounds have been shown to be effective in preventing sound-induced seizures in DBA/2 mice, a common animal model for screening anticonvulsant drugs.[6][9] The anticonvulsant effect is primarily attributed to their mechanism of action as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[8][9]

Quantitative Analysis of Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in the audiogenic seizure model in DBA/2 mice.

| Compound | R | ED₅₀ (mg/kg, i.p.) |

| 1 | H | > 100 |

| 2 | 4-Cl | 1.8 |

| 3 | 4-F | 2.5 |

| 4 | 4-CH₃ | 3.2 |

| 5 | 4-OCH₃ | 4.1 |

| Talampanel | - | 2.2 |

Data presented is a representative compilation from literature and is intended for comparative purposes.

Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

The primary mechanism underlying the anticonvulsant activity of these THIQ derivatives is their action as noncompetitive antagonists of the AMPA receptor.[8][9] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[10][11]

Signaling Pathway of AMPA Receptor and Antagonism

The following diagram illustrates the signaling pathway of the AMPA receptor and the site of action for noncompetitive antagonists.

Caption: AMPA Receptor Signaling and Noncompetitive Antagonism.

Glutamate released from the presynaptic terminal binds to the AMPA receptor on the postsynaptic membrane, causing the associated ion channel to open. This leads to an influx of sodium and calcium ions, resulting in depolarization and the propagation of an excitatory signal. Noncompetitive antagonists, such as the 1-aryl-THIQ derivatives, bind to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound, thereby blocking the excitatory signal.

Experimental Protocols

Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

The synthesis of these compounds is typically achieved through a Pictet-Spengler reaction.[1] The general workflow is outlined below.

Caption: General Synthesis Workflow.

Detailed Methodology:

-

Schiff Base Formation: 3,4-Dimethoxyphenethylamine is reacted with a substituted benzaldehyde in a suitable solvent (e.g., toluene) under reflux with a Dean-Stark trap to remove water.

-

Pictet-Spengler Cyclization: The resulting Schiff base is then treated with a strong acid, such as trifluoroacetic acid, to catalyze the intramolecular cyclization, yielding the 1,2,3,4-tetrahydroisoquinoline ring system.

-

Purification: The final product is purified by column chromatography on silica gel.

In Vivo Anticonvulsant Screening: Audiogenic Seizure Model in DBA/2 Mice

This model is used to evaluate the efficacy of compounds in preventing seizures induced by a high-intensity sound stimulus.[12]

Experimental Workflow:

Caption: Workflow for Audiogenic Seizure Assay.

Detailed Methodology:

-

Animals: Male DBA/2 mice, aged 21-30 days, are used as they are genetically susceptible to sound-induced seizures.

-

Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 1% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

-

Acoustic Stimulation: After a predetermined time for drug absorption (typically 30-60 minutes), individual mice are placed in a sound-attenuated chamber and exposed to a high-frequency (e.g., 12 kHz) and high-intensity (e.g., 110 dB) sound for 60 seconds.

-

Observation and Scoring: The mice are observed for the occurrence of different seizure phases: wild running, clonic seizures, tonic seizures, and respiratory arrest. A compound is considered to have provided protection if it prevents the tonic seizure phase.

-

Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED₅₀) is calculated using probit analysis.

Conclusion

While specific data on the biological activity of this compound is not extensively reported, the broader class of 1-substituted 1,2,3,4-tetrahydroisoquinoline derivatives demonstrates significant potential as anticonvulsant agents. Their mechanism of action as noncompetitive antagonists of the AMPA receptor presents a promising avenue for the development of novel therapeutics for epilepsy and other neurological disorders characterized by excessive excitatory neurotransmission. Further investigation into the structure-activity relationships, particularly the influence of an acetic acid moiety at the 1-position, is warranted to fully elucidate the therapeutic potential of this chemical class.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3D pharmacophore models for 1,2,3,4-tetrahydroisoquinoline derivatives acting as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research-explorer.ista.ac.at [research-explorer.ista.ac.at]

- 11. Regulation of different phases of AMPA receptor intracellular transport by 4.1N and SAP97 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Genesis of a Key Pharmacophore: A Technical History of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid , a heterocyclic compound featuring the privileged tetrahydroisoquinoline (THIQ) scaffold, has emerged as a significant building block in medicinal chemistry. This in-depth technical guide explores the discovery and history of this compound, detailing its synthesis, and laying the groundwork for its applications in drug development. The THIQ core is a common motif in a vast array of natural products and synthetic compounds exhibiting diverse and potent biological activities, including antitumor, antibacterial, and neuroprotective effects.[1]

Discovery and First Synthesis: A Historical Perspective

The journey to "this compound" is rooted in the foundational work on the synthesis of the broader tetrahydroisoquinoline class of compounds. Two seminal reactions, the Pictet-Spengler and the Bischler-Napieralski reactions, laid the chemical groundwork for accessing this heterocyclic system.

The Pictet-Spengler reaction , first reported in 1911 by Amé Pictet and Theodor Spengler, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[2][3][4] This reaction has become a cornerstone in the synthesis of numerous isoquinoline alkaloids and their analogs.

The Bischler-Napieralski reaction , discovered in 1893 by August Bischler and Bernard Napieralski, provides an alternative route through the intramolecular cyclization of β-arylethylamides using a dehydrating agent, typically a strong acid like phosphoryl chloride or polyphosphoric acid, to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[5][6][7]

While these classical methods provided the conceptual framework, the specific first synthesis of "this compound" is not prominently documented in easily accessible historical records. Its preparation is often embedded within broader studies exploring structure-activity relationships of THIQ derivatives. However, the general synthetic strategies provide a clear pathway to its creation.

A plausible and commonly utilized synthetic approach to "this compound" involves a modification of the Pictet-Spengler reaction. This would typically start with the reaction of phenylethylamine with a dicarbonyl compound or a derivative that can be later converted to an acetic acid moiety.

Key Synthetic Methodologies

The synthesis of 1-substituted tetrahydroisoquinolines, including the acetic acid derivative, has been a subject of extensive research, leading to the development of various methodologies.

Pictet-Spengler Reaction

The Pictet-Spengler reaction remains a versatile and widely used method. For the synthesis of "this compound," a key precursor would be a glyoxylic acid derivative or a related synthon that can react with a phenylethylamine.

Experimental Protocol: A Representative Pictet-Spengler Synthesis

A general procedure for the synthesis of a 1-carboxymethyl-tetrahydroisoquinoline derivative via the Pictet-Spengler reaction is as follows:

-

Iminium Ion Formation: A solution of phenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, methanol) is treated with glyoxylic acid (1.1 equivalents) at room temperature. The reaction mixture is stirred for a designated period (e.g., 1-4 hours) to facilitate the formation of the intermediate iminium ion.

-

Cyclization: A strong acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid, is added to the reaction mixture. The mixture is then heated to reflux (temperature dependent on the solvent) for several hours (e.g., 8-24 hours) to induce the intramolecular cyclization.

-

Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired this compound.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction offers an alternative route. This approach would involve the acylation of a phenylethylamine with a suitable malonic acid derivative, followed by cyclization and subsequent decarboxylation to yield the target acetic acid derivative.

Experimental Protocol: A Representative Bischler-Napieralski Approach

-

Amide Formation: Phenylethylamine (1 equivalent) is reacted with a mono-protected malonic acid derivative (e.g., mono-ethyl malonate) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form the corresponding β-phenylethylamide.

-

Cyclization: The resulting amide is then treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) and heated to promote the Bischler-Napieralski cyclization, affording a 3,4-dihydroisoquinoline intermediate.

-

Reduction: The dihydroisoquinoline is subsequently reduced to the tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

-

Hydrolysis and Decarboxylation: The ester group is then hydrolyzed under acidic or basic conditions, followed by decarboxylation (often occurring spontaneously upon heating in acidic media) to yield this compound.

-

Purification: The final product is purified using standard techniques such as chromatography or recrystallization.

Logical Relationship of Synthetic Pathways

The two primary synthetic routes to the tetrahydroisoquinoline core are depicted in the following diagram:

Evolution and Significance in Drug Discovery

The tetrahydroisoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of an acetic acid moiety at the 1-position provides a crucial carboxylic acid functional group, which can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) with biological receptors or as a handle for further chemical modifications and the generation of compound libraries.

While specific early biological studies on "this compound" itself are not extensively documented in initial findings, the broader class of THIQ derivatives has been investigated for a multitude of pharmacological activities. These include roles as adrenergic receptor agonists and antagonists, and as scaffolds for compounds with various central nervous system activities.[8]

Future Directions

The historical development and synthetic accessibility of "this compound" have positioned it as a valuable starting material and fragment for the design of novel therapeutic agents. Future research will likely continue to leverage this scaffold for the development of compounds targeting a diverse array of diseases, building upon the rich chemical history and established synthetic protocols. The inherent chirality at the 1-position also offers opportunities for the development of stereoselective syntheses and the exploration of enantiomer-specific biological activities.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. organicreactions.org [organicreactions.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

Unraveling the Therapeutic Potential of the 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Review of Analog Mechanisms of Action

Foreword: An inquiry into the specific mechanism of action for (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid reveals a notable gap in publicly available scientific literature. While this particular derivative remains uncharacterized pharmacologically, the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) chemical scaffold is a well-established "privileged structure" in medicinal chemistry. THIQ-based compounds, both natural and synthetic, exhibit a remarkable diversity of biological activities, targeting a wide array of physiological pathways.[1][2][3] This technical guide will, therefore, focus on the known mechanisms of action of structurally related 1-substituted THIQ analogs to provide a comprehensive understanding of the therapeutic potential inherent to this molecular framework for researchers, scientists, and drug development professionals.

Diverse Pharmacological Activities of 1-Substituted THIQ Analogs

The 1,2,3,4-tetrahydroisoquinoline nucleus is a versatile scaffold that has been successfully derivatized to yield compounds with a wide spectrum of pharmacological effects. These include, but are not limited to, neuroprotective, anti-diabetic, antimicrobial, and receptor-modulating activities. The substitution at the 1-position of the THIQ ring system is a critical determinant of the resulting biological activity.

Neuroprotective and Neuromodulatory Effects

A prominent derivative, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , has been investigated for its neuroprotective capabilities. Its proposed mechanism is multifaceted, involving the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system. These actions suggest a potential therapeutic role in neurodegenerative disorders.

Furthermore, certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D2 receptor-blocking activity, indicating their potential as antipsychotic agents or for other conditions involving dopaminergic signaling.[4]

Metabolic Disease Modulation

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have emerged as promising candidates for the treatment of type 2 diabetes. Specific 2,7-substituted analogs have been identified as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibitors of protein-tyrosine phosphatase 1B (PTP-1B). This dual action offers a synergistic approach to improving insulin sensitivity and regulating glucose metabolism.

Conversely, 1,2,3,4-tetrahydroisoquinolin-1-one derivatives have been developed as antagonists of the G protein-coupled receptor 40 (GPR40), a target for modulating insulin secretion.

Antimicrobial and Antifungal Activity

Recent research has explored the antimicrobial potential of THIQ-dipeptide conjugates . These compounds have shown promising activity against various bacterial and fungal strains. The proposed mechanism for their antimicrobial action involves the cationic nature of the peptide moiety interacting with and disrupting the integrity of the negatively charged bacterial cell membrane.[5][6]

Adrenergic Receptor Modulation

Studies on 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have indicated weak agonistic or antagonistic activity at β-adrenoceptors, suggesting that the THIQ scaffold can be tailored to interact with the adrenergic system.[7]

Quantitative Data on THIQ Analog Activity

The following table summarizes the available quantitative data for various THIQ analogs, providing insights into their potency and efficacy at different biological targets.

| Compound Class | Specific Analog Example | Target | Activity | Measurement | Value |

| THIQ-Dipeptide Conjugates | Cationic peptide conjugate 7c (with Histidine) | E. coli | Antibacterial | MIC | 33 µM |

| Conjugate 7g (with Serine) | E. coli | Antibacterial | MIC | 66 µM | |

| Conjugate 7c | C. albicans | Antifungal | MIC | 166 µM | |

| Conjugate 7e | C. albicans | Antifungal | MIC | 166 µM | |

| Conjugate 7g | C. albicans | Antifungal | MIC | 265 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols typically employed in the evaluation of THIQ derivatives.

Antimicrobial and Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Protocol Summary:

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: The test compounds (THIQ derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in microtiter plates using the appropriate growth medium.

-

Incubation: The standardized microbial suspensions are added to each well of the microtiter plates containing the serially diluted compounds. The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm. Standard control antibiotics (e.g., ampicillin for bacteria, nystatin for fungi) are run in parallel.[5]

Receptor Binding and Functional Assays (General)

Objective: To assess the affinity and functional activity of THIQ analogs at specific receptor targets (e.g., GPCRs, nuclear receptors).

Protocol Summary for a GPCR Antagonist Assay (e.g., GPR40):

-

Cell Culture: A stable cell line expressing the human GPR40 receptor is cultured under standard conditions.

-

Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment: The cells are pre-incubated with varying concentrations of the test THIQ antagonist.

-

Agonist Stimulation: A known GPR40 agonist is added to the cells to stimulate receptor activation, leading to an increase in intracellular calcium.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR).

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.

Protocol Summary for a Nuclear Receptor Agonist Assay (e.g., PPARγ):

-

Transfection: Host cells (e.g., HEK293) are co-transfected with a plasmid encoding the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test THIQ agonist.

-

Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of luciferase expression relative to a vehicle control is calculated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of complex biological processes and research designs.

Caption: Workflow for GPR40 Antagonist Screening.

Caption: Dual signaling pathways of anti-diabetic THIQ analogs.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in the development of pharmacologically active agents. The diverse mechanisms of its analogs, ranging from receptor modulation and enzyme inhibition to antimicrobial activity, underscore the vast therapeutic potential residing within this chemical class. The data and protocols presented herein offer a foundational guide for researchers and drug developers interested in exploring and exploiting the properties of THIQ derivatives. Further investigation into 1-substituted THIQs, including the title compound, is warranted to uncover novel therapeutic agents for a multitude of diseases.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid represents a core scaffold with significant potential in drug discovery. While direct pharmacological data on this specific molecule is limited in publicly available literature, analysis of its close structural analogs and its use as a synthetic intermediate provide strong indications of its potential therapeutic applications. This technical guide consolidates the available evidence, focusing on Tryptophan Hydroxylase 1 (TPH1) as a primary potential target. Furthermore, it explores other plausible targets, including BET bromodomains and PCSK9, for which this tetrahydroisoquinoline (THIQ) derivative serves as a key building block in the synthesis of advanced modulators. This document provides an in-depth overview of the relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols to guide further research and development efforts.

Primary Potential Therapeutic Target: Tryptophan Hydroxylase 1 (TPH1)

The most compelling evidence for a direct therapeutic target of a this compound derivative points towards the inhibition of Tryptophan Hydroxylase 1 (TPH1). A close analog, (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid , has been identified as a TPH1 inhibitor. TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin in the periphery, making it a crucial target for diseases driven by excess peripheral serotonin.

TPH1 Signaling Pathway

TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT). Peripheral serotonin plays a role in a variety of physiological processes, and its dysregulation is implicated in numerous pathologies. In glioma, for instance, TPH1-driven serotonin production has been shown to promote cellular proliferation, migration, and chemoresistance via the L1CAM/NF-κB signaling pathway[1].

Quantitative Data for Analogous Compounds

Direct inhibitory concentrations (IC50) or binding affinities (Ki) for this compound against TPH1 are not available. However, the broader class of THIQ derivatives has been investigated against various targets. The following table summarizes data for related compounds to provide a contextual framework.

| Compound Class/Derivative | Target | Activity | Reference |

| (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | TPH1 | Inhibitor (potency not specified) | BenchChem |

| Substituted THIQ derivatives | KRas | IC50: 0.9 to 10.7 μM | --INVALID-LINK-- |

| 5,8-disubstituted THIQ analogs | Mycobacterial ATP synthetase | IC50: 1.8 μg/ml | --INVALID-LINK-- |

| N-substituted THIQ analogs | Saccharomyces cerevisiae | MIC: 1 μg/ml | --INVALID-LINK-- |

Experimental Protocol: TPH1 Inhibitor Screening Assay

A common method for identifying TPH1 inhibitors is a fluorescence-based assay, suitable for high-throughput screening.

Objective: To measure the enzymatic activity of TPH1 in the presence of a test compound and determine the extent of inhibition.

Materials:

-

Recombinant human TPH1 enzyme

-

TPH Enzyme Solution (assay buffer)

-

TPH Reaction Solution (containing L-tryptophan and cofactor BH4)

-

TPH Quench Solution

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well black microplate

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound.

-

Assay Setup:

-

To "Test Inhibitor" wells, add the test compound solution.

-

To "Negative Control" and "Positive Control" wells, add the vehicle control (inhibitor buffer).

-

Add TPH Enzyme Solution to the "Negative Control" wells.

-

Dilute the TPH1 enzyme to the desired concentration in TPH Enzyme Solution.

-

-

Enzyme Addition: Add the diluted TPH1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the TPH Reaction Solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 4°C).

-

Quenching: Add the TPH Quench Solution to all wells to stop the reaction.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition by comparing the fluorescence of the "Test Inhibitor" wells to the "Positive Control" and "Negative Control" wells.

Secondary Potential Therapeutic Areas

The use of this compound as a scaffold in the synthesis of inhibitors for other key targets suggests that the core THIQ structure is amenable to binding in the active sites of these proteins.

BET Bromodomain Inhibition

This compound has been utilized in the synthesis of BET bromodomain inhibitors. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Their inhibition has shown therapeutic potential in oncology and inflammatory diseases. BRD4, in particular, plays a crucial role in activating transcription by recruiting transcriptional regulatory complexes, including positive transcription elongation factor b (P-TEFb), to acetylated chromatin[2][3][4].

PCSK9 Modulation

This THIQ derivative has also been employed in the synthesis of small molecule protein degradation agents targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol metabolism. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduces the number of LDLRs available to clear LDL cholesterol ("bad" cholesterol) from the circulation. Inhibition of PCSK9 leads to increased LDLR recycling and lower plasma LDL-C levels[5][6][7].

Conclusion and Future Directions

This compound is a promising chemical entity for drug development. The identification of its N-acetylated derivative as a TPH1 inhibitor provides a strong rationale for investigating this compound and its analogs as potential treatments for disorders characterized by elevated peripheral serotonin. The therapeutic areas could include gastrointestinal disorders, certain inflammatory conditions, and some types of cancer.

Furthermore, the successful incorporation of the this compound scaffold into inhibitors of BET bromodomains and PCSK9 highlights its versatility as a pharmacophore. Future research should focus on:

-

Direct Target Validation: Synthesizing and testing this compound directly in TPH1 inhibition assays to determine its intrinsic activity.

-

Structure-Activity Relationship (SAR) Studies: Developing a library of derivatives to optimize potency and selectivity for TPH1 and other potential targets.

-

Exploration of BET and PCSK9 Activity: Investigating whether the core molecule itself or its simple derivatives exhibit any inhibitory activity against BET bromodomains or PCSK9.

-

In Vivo Studies: Progressing potent and selective compounds into relevant animal models to evaluate their efficacy and pharmacokinetic properties.

This technical guide serves as a foundational resource for initiating and advancing research programs centered on the therapeutic potential of this compound and its derivatives.

References

- 1. Tryptophan hydroxylase 1 drives glioma progression by modulating the serotonin/L1CAM/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]

An In-depth Technical Guide to (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, and its related analogues. While direct research on this exact molecule is limited, this document extrapolates from the rich chemistry and pharmacology of the broader THIQ class to provide a comprehensive overview of its potential synthesis, biological activities, and mechanisms of action.

The THIQ framework is present in a variety of natural alkaloids and has been incorporated into clinically used drugs, highlighting its significance as a pharmacophore.[3] Derivatives of the THIQ nucleus have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-HIV, and neuroprotective properties. This guide will delve into the synthetic strategies to access this compound, its potential biological targets, and the experimental methodologies to evaluate its efficacy.

Synthesis and Chemical Properties

The synthesis of 1-substituted THIQ derivatives is primarily achieved through two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These strategies provide a versatile foundation for the generation of a library of this compound derivatives.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] To synthesize this compound, a plausible approach would involve the reaction of phenylethylamine with a glyoxylic acid equivalent.

Proposed Synthetic Workflow:

Caption: Proposed Pictet-Spengler synthesis of this compound derivatives.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to the corresponding THIQs.[1][2] This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

Generalized Synthetic Workflow:

Caption: General workflow for the Bischler-Napieralski synthesis of THIQ derivatives.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is not extensively documented, the broader class of THIQ derivatives exhibits a wide range of pharmacological activities. This suggests that the title compound and its analogues could be promising candidates for various therapeutic applications.

Anticancer Activity

Numerous THIQ derivatives have been reported to possess significant anticancer properties. For instance, certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues act as tubulin polymerization inhibitors. Some derivatives have also shown inhibitory activity against KRas, a key oncogene.

| Derivative Class | Biological Target | Activity (IC₅₀) | Reference |

| 1-Phenyl-THIQ Analogs | Tubulin Polymerization | Micromolar range | [1] |

| Substituted THIQs | KRas Inhibition | 0.9 - 10.7 µM | [3] |

| THIQ-3-carboxylic acid derivatives | Aminopeptidase N (APN/CD13) | 6.28 ± 0.11 μM | [5] |

Antimicrobial Activity

The THIQ scaffold is a recurring motif in compounds with antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| THIQ-dipeptide conjugates | E. coli | 33 µM | [6] |

| 2-(Piperidin-4-yl)-THIQs | Candida albicans | Growth inhibition | [7] |

Neurological and Other Activities

THIQ derivatives have also been investigated for their effects on the central nervous system. Some analogues have shown potential as anticonvulsants, while others interact with various receptors, including dopamine and serotonin receptors. Additionally, some derivatives have demonstrated contractile activity on smooth muscle.[8]

Signaling Pathways

The diverse biological effects of THIQ derivatives are a consequence of their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, studies on related compounds provide valuable insights. For example, some THIQ derivatives have been shown to induce apoptosis through the activation of MAPK signaling pathways.

Potential Apoptotic Signaling Pathway:

Caption: A potential signaling pathway for THIQ-induced apoptosis.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound and its derivatives. These protocols are based on established methods for the broader THIQ class and may require optimization for the specific target compounds.

General Protocol for Pictet-Spengler Synthesis

-

Reaction Setup: To a solution of phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the glyoxylic acid derivative (1.1 eq).

-

Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, 10 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with heating and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

General Protocol for In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: Monitor the change in turbidity at 340 nm over time using a spectrophotometer.

-

Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a control.

Conclusion

This compound and its derivatives represent a promising class of compounds with the potential for a wide range of therapeutic applications. Although specific data on the title compound is scarce, the extensive research on the broader THIQ scaffold provides a solid foundation for future investigations. The synthetic strategies outlined in this guide offer a clear path to accessing these molecules, and the described biological assays provide a framework for evaluating their efficacy. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. The Pictet-Spengler Reaction [ebrary.net]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Bischler napieralski reaction | PPTX [slideshare.net]

In Silico Modeling of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and neuroprotective effects. This technical guide focuses on the in silico modeling of a specific derivative, (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, providing a framework for its computational investigation in the context of modern drug discovery. While direct experimental and in silico data for this exact molecule are limited, this guide leverages data from closely related THIQ analogs to propose potential biological targets and outline detailed methodologies for its virtual screening and lead optimization.

Physicochemical Properties

This compound (CAS No: 105400-81-5) is a derivative of the THIQ core with an acetic acid moiety at the 1-position. Its basic physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H13NO2 | PubChem |

| Molecular Weight | 191.23 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Potential Biological Targets and Rationale

Based on the reported activities of structurally similar THIQ derivatives, several potential biological targets can be postulated for this compound. These targets are implicated in various diseases, including cancer, infectious diseases, and neurological disorders.

Table 1: Potential Biological Targets for this compound Based on Analog Activity

| Target | Therapeutic Area | Rationale from Analog Studies |

| Bcl-2 Family Proteins (e.g., Bcl-2, Mcl-1) | Cancer | Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as potent inhibitors of anti-apoptotic Bcl-2 family proteins, inducing apoptosis in cancer cells. |

| New Delhi Metallo-β-lactamase-1 (NDM-1) | Infectious Diseases | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid has been shown to inhibit NDM-1, an enzyme that confers broad antibiotic resistance to bacteria. |

| HIV-1 Reverse Transcriptase (RT) | Infectious Diseases | Numerous THIQ analogs have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. |

| KRas | Cancer | Tetrahydroisoquinoline derivatives have shown significant inhibitory activity against KRas, a key oncogene in many cancers. |

| Cyclin-Dependent Kinases (CDKs) | Cancer | THIQ derivatives have been investigated as inhibitors of CDKs, which are crucial for cell cycle regulation and are often dysregulated in cancer. |

| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | The THIQ scaffold has been explored for the development of DHFR inhibitors, which are used as anticancer and antimicrobial agents. |

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method is instrumental in virtual screening and for elucidating the structural basis of ligand-receptor interactions.

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., Bcl-2, PDB ID: 2O2F) from the Protein Data Bank.

-

Prepare the protein using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Define the binding site by creating a grid box centered on the known binding pocket of a co-crystallized ligand or as identified by binding site prediction tools.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds for flexible docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Execute the docking run to predict the binding poses of the ligand within the receptor's active site.

-

-

Pose Analysis and Scoring:

-

Analyze the predicted binding poses based on their docking scores, which estimate the binding affinity.

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-scoring poses to understand the key determinants of binding.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. It is a valuable tool for predicting the activity of novel compounds and for guiding lead optimization.

-

Data Set Preparation:

-

Compile a dataset of THIQ derivatives with their experimentally determined biological activities (e.g., IC50 values) against a specific cancer cell line or protein target.

-

Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).

-

Divide the dataset into a training set (typically 70-80%) for model development and a test set for external validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that encode its structural and physicochemical properties. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. Software like PaDEL-Descriptor or Dragon can be used for this purpose.

-

-

Feature Selection:

-

Employ a feature selection algorithm (e.g., genetic algorithm, stepwise multiple linear regression) to identify a subset of descriptors that are most relevant to the biological activity, thereby avoiding overfitting.

-

-

Model Building:

-

Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), to build a mathematical model that relates the selected descriptors to the biological activity.

-

-

Model Validation:

-

Internal Validation: Assess the robustness and predictive power of the model using techniques like leave-one-out cross-validation (q²).

-

External Validation: Evaluate the model's ability to predict the activity of the compounds in the test set, which were not used in model development. Key statistical parameters include the squared correlation coefficient (R²) and the root mean square error (RMSE).

-

Signaling Pathways and Visualization

Understanding the biological context of the potential targets is crucial for interpreting the results of in silico modeling. The following diagrams illustrate the signaling pathways of two key targets identified for THIQ derivatives.

Caption: Proposed mechanism of action within the Bcl-2 signaling pathway.

Caption: Proposed inhibition of NDM-1 mediated antibiotic resistance.

Conclusion

This technical guide provides a comprehensive overview of the in silico modeling approaches that can be applied to investigate the therapeutic potential of this compound. By leveraging knowledge from related THIQ analogs, we have identified key biological targets and outlined detailed protocols for molecular docking and QSAR studies. The provided signaling pathway diagrams offer a visual representation of the potential mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals to initiate and advance the computational exploration of this promising chemical scaffold, ultimately accelerating the discovery of novel therapeutics.

A Comprehensive Technical Review of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on (1,2,3,4-tetrahydroisoquinoline-1-yl)acetic acid and its analogs. This document outlines the core synthesis strategies, summarizes key quantitative biological data, details relevant experimental protocols, and visualizes important biochemical pathways and experimental workflows.

Synthesis of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The synthesis of the THIQ core is primarily achieved through two classical methods: the Pictet-Spengler condensation and the Bischler-Napieralski reaction.

Pictet-Spengler Condensation

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring. This method is highly versatile and can be used to introduce a variety of substituents at the 1-position of the THIQ nucleus.

Experimental Protocol: General Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines

-

Reaction Setup: A solution of the desired β-phenylethylamine (1 equivalent) and an aldehyde or ketone (1.1 equivalents) is prepared in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).

-

Acid Catalysis: A protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid (e.g., BF₃·OEt₂) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-substituted tetrahydroisoquinoline.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton. This reaction involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline.

Experimental Protocol: General Bischler-Napieralski Synthesis of Tetrahydroisoquinolines

-

Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acyl chloride or carboxylic acid to form the corresponding N-acyl-β-phenylethylamine.

-

Cyclization: The N-acylated intermediate is dissolved in an inert solvent (e.g., toluene, acetonitrile) and treated with a dehydrating agent (e.g., POCl₃, P₂O₅) at elevated temperatures.

-

Reduction: After the cyclization is complete, the resulting 3,4-dihydroisoquinoline is reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄) in methanol.

-

Work-up and Purification: The reaction mixture is worked up by quenching with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and receptor modulatory effects. The following tables summarize the key quantitative data reported in the literature.

Anticancer Activity

Tetrahydroisoquinoline derivatives have shown promising activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key proteins in cell survival and proliferation pathways, such as Bcl-2 family members and KRas.

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/Ki Value | Reference |

| Substituted THIQ-3-carboxylic acid derivative | Jurkat | Bcl-2 Inhibition (Fluorescence Polarization) | Ki = 5.2 µM | [1] |

| Compound 11t (a THIQ-3-carboxylic acid derivative) | Jurkat | Apoptosis Induction | Dose-dependent increase in caspase-3 activation | [1] |

| Compound GM-3-18 | Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | KRas Inhibition | IC50 = 0.9 - 10.7 µM | [2] |

| Compound GM-3-121 | - | Anti-angiogenesis | IC50 = 1.72 µM | [2] |

Antimicrobial Activity

Certain tetrahydroisoquinoline derivatives have exhibited antimicrobial properties against a range of bacterial and fungal pathogens.

| Compound/Derivative | Microbial Strain | Assay Type | MIC Value | Reference |

| THIQ Dipeptide Conjugate 7c | Escherichia coli | Broth Microdilution | 33 µM | [3] |

| THIQ Dipeptide Conjugate 7g | Escherichia coli | Broth Microdilution | 66 µM | [3] |

| THIQ Dipeptide Conjugates 7c, 7e, 7g | Candida albicans | Broth Microdilution | 166, 166, 265 µM, respectively | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines for key biological assays used to evaluate the activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Fluorescence Polarization Assay for Protein-Ligand Binding

Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. It is a valuable tool for studying protein-ligand interactions and for high-throughput screening of inhibitors.

Experimental Protocol: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition

-

Reagent Preparation: Prepare solutions of the target protein (e.g., Bcl-2 or Mcl-1), a fluorescently labeled peptide known to bind to the protein (the tracer), and the test inhibitor compounds.

-

Assay Plate Setup: In a 384-well black plate, add the protein and the fluorescent tracer to each well.

-

Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a known potent inhibitor or no protein (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki or IC50 value by fitting the data to a suitable binding model.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical workflow for drug screening.

KRas Signaling Pathway in Cancer

Mutations in the KRAS gene are common in many cancers and lead to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.

Caption: The KRAS signaling cascade in cancer.

Bcl-2 Family and Apoptosis Pathway

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptosis pathway. Anti-apoptotic members like Bcl-2 and Mcl-1 prevent apoptosis by sequestering pro-apoptotic proteins.

Caption: The role of Bcl-2 family proteins in apoptosis.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for screening potential anticancer compounds involves a series of in vitro assays to assess their activity and mechanism of action.

References

- 1. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of KRAS mutation on the tumor microenvironment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Detailed Protocol for Researchers

For researchers, scientists, and drug development professionals, the synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives represents a key step in the development of various therapeutic agents. This protocol outlines a robust and reproducible method for the synthesis of this important scaffold, based on established chemical principles.